5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline
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Overview
Description
5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline is a chemical compound with the molecular formula C7H6BrN5. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and a tetrazole ring at the 2-position.
Preparation Methods
The synthesis of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the reaction of 5-bromo-2-nitroaniline with sodium azide under suitable conditions to form the tetrazole ring. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures. .
Scientific Research Applications
5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing. It may be used in drug discovery and development processes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and exert its effects .
Comparison with Similar Compounds
Similar compounds to 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline include other aniline derivatives with different substituents on the aromatic ring or the tetrazole ring. Examples include:
5-bromo-2-(1H-1,2,4-triazol-3-yl)aniline: This compound has a triazole ring instead of a tetrazole ring, which may result in different chemical and biological properties.
5-chloro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline: The substitution of bromine with chlorine can affect the reactivity and interactions of the compound.
2-(1H-1,2,3,4-tetrazol-5-yl)aniline: Without the bromine substituent, this compound may have different reactivity and applications
Properties
IUPAC Name |
5-bromo-2-(2H-tetrazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c8-4-1-2-5(6(9)3-4)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEIQHWWPPEPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415994-57-8 |
Source
|
Record name | 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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